REACTION_SMILES
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[CH2:32]([N:33]=[C:34]=[N:35][CH2:36][CH2:37][CH2:38][N:39]([CH3:40])[CH3:41])[CH3:42].[Cl:43][CH2:44][Cl:45].[ClH:31].[NH2:17][c:18]1[cH:19][c:20]([O:28][CH2:29][CH3:30])[c:21]([C:22](=[O:23])[OH:24])[cH:25][c:26]1[Cl:27].[NH2:1][CH2:2][CH:3]1[O:4][CH2:5][CH2:6][N:7]([CH2:9][c:10]2[cH:11][cH:12][c:13]([F:16])[cH:14][cH:15]2)[CH2:8]1>>[NH:1]([CH2:2][CH:3]1[O:4][CH2:5][CH2:6][N:7]([CH2:9][c:10]2[cH:11][cH:12][c:13]([F:16])[cH:14][cH:15]2)[CH2:8]1)[C:22]([c:21]1[c:20]([O:28][CH2:29][CH3:30])[cH:19][c:18]([NH2:17])[c:26]([Cl:27])[cH:25]1)=[O:23]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOc1cc(N)c(Cl)cc1C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CN(Cc2ccc(F)cc2)CCO1
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Name
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Type
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product
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Smiles
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CCOc1cc(N)c(Cl)cc1C(=O)NCC1CN(Cc2ccc(F)cc2)CCO1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:32]([N:33]=[C:34]=[N:35][CH2:36][CH2:37][CH2:38][N:39]([CH3:40])[CH3:41])[CH3:42].[Cl:43][CH2:44][Cl:45].[ClH:31].[NH2:17][c:18]1[cH:19][c:20]([O:28][CH2:29][CH3:30])[c:21]([C:22](=[O:23])[OH:24])[cH:25][c:26]1[Cl:27].[NH2:1][CH2:2][CH:3]1[O:4][CH2:5][CH2:6][N:7]([CH2:9][c:10]2[cH:11][cH:12][c:13]([F:16])[cH:14][cH:15]2)[CH2:8]1>>[NH:1]([CH2:2][CH:3]1[O:4][CH2:5][CH2:6][N:7]([CH2:9][c:10]2[cH:11][cH:12][c:13]([F:16])[cH:14][cH:15]2)[CH2:8]1)[C:22]([c:21]1[c:20]([O:28][CH2:29][CH3:30])[cH:19][c:18]([NH2:17])[c:26]([Cl:27])[cH:25]1)=[O:23]
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Name
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|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1cc(N)c(Cl)cc1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CN(Cc2ccc(F)cc2)CCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1cc(N)c(Cl)cc1C(=O)NCC1CN(Cc2ccc(F)cc2)CCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |